Stereochemistry-Driven Olfactory Differentiation: (R)- vs. (S)-Enantiomers
The (R)-enantiomer of 4-methyl-4,5-hexadien-2-one exhibits fruity, sweet, flower, and grassy aroma characteristics, whereas the (S)-enantiomer produces sour, rancid fats and cream aroma. The olfactory threshold in 46% vol alcohol solution is 103.92 mg/L for (R) and 214.22 mg/L for (S), indicating a >2-fold higher potency for the (R)-enantiomer [1]. This stereochemistry-dependent olfactory divergence is a direct consequence of the C4 chiral center.
| Evidence Dimension | Olfactory threshold (detection sensitivity) and aroma quality |
|---|---|
| Target Compound Data | (R)-enantiomer: fruity, sweet, flower, grassy; threshold 103.92 mg/L (46% EtOH) |
| Comparator Or Baseline | (S)-enantiomer: sour, rancid fats and cream aroma; threshold 214.22 mg/L (46% EtOH) |
| Quantified Difference | Olfactory threshold of (R) is 2.06× lower than (S) (greater potency); (R) threshold in 25% vol alcohol is 15.40 mg/L vs. 12.50 mg/L for (S), showing solvent-dependent inversion of sensitivity ranking |
| Conditions | Olfactory threshold measurement in 46% and 25% vol alcohol solutions |
Why This Matters
Procurement of racemic vs. enantiopure material directly determines final product sensory quality and required dosing levels.
- [1] PMC. Table 4. Fragrance Descriptions and Olfactory Thresholds. Article PMC12547952. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC12547952/table/t0020/ View Source
